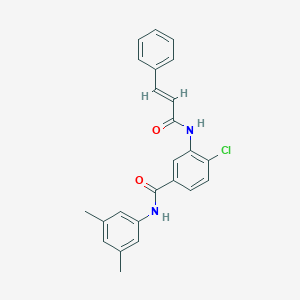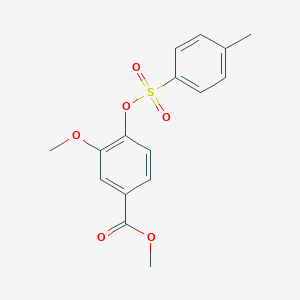
methyl 2-hydroxy-5-(methanesulfonamido)benzoate
Overview
Description
methyl 2-hydroxy-5-(methanesulfonamido)benzoate is an organic compound with the molecular formula C9H11NO5S It is a derivative of benzoic acid and contains both hydroxyl and sulfonamide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
methyl 2-hydroxy-5-(methanesulfonamido)benzoate can be synthesized through the esterification of methyl gentisate with long-chain fatty acids . The reaction typically involves the use of a catalyst, such as sulfuric acid, and is carried out under reflux conditions. The product is then purified through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the synthesis of methyl 2-hydroxy-5-(methylsulfonamido)benzoate may involve large-scale esterification processes using automated reactors. The reaction conditions are optimized to maximize yield and purity, and the product is often purified using industrial-scale chromatography or distillation techniques.
Chemical Reactions Analysis
Types of Reactions
methyl 2-hydroxy-5-(methanesulfonamido)benzoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The sulfonamide group can be reduced to an amine.
Substitution: The hydroxyl and sulfonamide groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of methyl 2-oxo-5-(methylsulfonamido)benzoate.
Reduction: Formation of methyl 2-hydroxy-5-(methylamino)benzoate.
Substitution: Formation of various substituted benzoate derivatives depending on the nucleophile used.
Scientific Research Applications
methyl 2-hydroxy-5-(methanesulfonamido)benzoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Medicine: Explored for its potential therapeutic effects, including its use as an anti-inflammatory or antimicrobial agent.
Mechanism of Action
The mechanism of action of methyl 2-hydroxy-5-(methylsulfonamido)benzoate involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
methyl 2-hydroxy-5-(methanesulfonamido)benzoate can be compared with other similar compounds, such as:
Methyl 2-hydroxy-5-(methylamino)benzoate: Similar structure but with an amino group instead of a sulfonamide group.
Methyl 2-hydroxy-5-(ethylsulfonamido)benzoate: Similar structure but with an ethyl group instead of a methyl group on the sulfonamide.
Methyl 2-hydroxy-5-(methylsulfonyl)benzoate: Similar structure but with a sulfonyl group instead of a sulfonamide group.
These comparisons highlight the unique properties of methyl 2-hydroxy-5-(methylsulfonamido)benzoate, particularly its potential as a tyrosinase inhibitor and its applications in various fields.
Properties
Molecular Formula |
C9H11NO5S |
|---|---|
Molecular Weight |
245.25 g/mol |
IUPAC Name |
methyl 2-hydroxy-5-(methanesulfonamido)benzoate |
InChI |
InChI=1S/C9H11NO5S/c1-15-9(12)7-5-6(3-4-8(7)11)10-16(2,13)14/h3-5,10-11H,1-2H3 |
InChI Key |
ATVHLMIJCMVKOS-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=C(C=CC(=C1)NS(=O)(=O)C)O |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)NS(=O)(=O)C)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 5-[2-(3-benzoylphenyl)propanoylamino]-2-hydroxybenzoate](/img/structure/B309013.png)
![4-chloro-N-(4-fluorophenyl)-3-{[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B309016.png)
![Propyl 3-methoxy-4-{[(4-methylphenyl)sulfonyl]oxy}benzoate](/img/structure/B309017.png)
![4-chloro-N-isobutyl-3-{[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B309018.png)
![4-chloro-N-cyclohexyl-3-{[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B309019.png)

![4-chloro-3-{[(4-methylphenyl)sulfonyl]amino}-N-(2-phenylethyl)benzamide](/img/structure/B309023.png)
![Ethyl 4-chloro-3-{[(4-methylphenyl)sulfonyl]amino}benzoate](/img/structure/B309024.png)
![Methyl 2-hydroxy-5-{[(4-methylphenyl)sulfonyl]amino}benzoate](/img/structure/B309025.png)
![N-(2-ethoxyphenyl)-3-{[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B309027.png)
![4-chloro-N-(3,5-dimethylphenyl)-3-{[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B309029.png)
![N-(2-chloro-5-{[(4-methylphenyl)sulfonyl]amino}phenyl)-4-methylbenzenesulfonamide](/img/structure/B309030.png)
![N-{4-[(2,4-dimethylanilino)carbonyl]phenyl}-2-iodobenzamide](/img/structure/B309032.png)
